Bienvenue dans la boutique en ligne BenchChem!

6-Amino-1-benzyl-5-(N-formyl-N-methyl)uracil

Purine alkaloid synthesis heterocyclic chemistry process chemistry

6-Amino-1-benzyl-5-(N-formyl-N-methyl)uracil (CAS 72816-89-8) is a fully substituted 5-formamido-6-aminouracil derivative bearing a benzyl protecting group at N-1. It belongs to the class of 5,6-diaminouracil building blocks employed in purine alkaloid construction.

Molecular Formula C13H14N4O3
Molecular Weight 274.28 g/mol
CAS No. 72816-89-8
Cat. No. B015028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1-benzyl-5-(N-formyl-N-methyl)uracil
CAS72816-89-8
SynonymsN-[6-Amino-1,2,3,4-tetrahydro-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-N-methyl-formamide
Molecular FormulaC13H14N4O3
Molecular Weight274.28 g/mol
Structural Identifiers
SMILESCN(C=O)C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N
InChIInChI=1S/C13H14N4O3/c1-16(8-18)10-11(14)17(13(20)15-12(10)19)7-9-5-3-2-4-6-9/h2-6,8H,7,14H2,1H3,(H,15,19,20)
InChIKeyRROCKYIJCHUZTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-1-benzyl-5-(N-formyl-N-methyl)uracil (CAS 72816-89-8): A Key Protected Intermediate for Regioselective Xanthine Synthesis


6-Amino-1-benzyl-5-(N-formyl-N-methyl)uracil (CAS 72816-89-8) is a fully substituted 5-formamido-6-aminouracil derivative bearing a benzyl protecting group at N-1. It belongs to the class of 5,6-diaminouracil building blocks employed in purine alkaloid construction. First disclosed by Hutzenlaub and Pfleiderer in 1979 [1], this compound was specifically designed as a cyclization precursor for 7-methylxanthines, a pharmacologically important scaffold that includes theophylline, caffeine, and pentoxifylline. Its defining structural features are the N-1 benzyl moiety, which serves as a traceless protecting group removable by hydrogenolysis, and the N-formyl-N-methylamino substituent at C-5, which provides the pre-installed N-7 methyl group and the latent electrophilic carbon required for imidazole ring closure [1].

Why Closely Related 5-Substituted 6-Amino-1-Benzyluracils Cannot Replace 6-Amino-1-benzyl-5-(N-formyl-N-methyl)uracil in Methylxanthine Synthesis


The 5-position substituent on the 6-amino-1-benzyluracil scaffold dictates both the feasibility and the regiochemical outcome of the cyclocondensation step leading to xanthines. The 5-bromo precursor (CAS 72816-87-6) requires nucleophilic displacement with methylamine to introduce the N-methyl group, adding a step and risking incomplete conversion [1]. The 5-methylamino analog (CAS not assigned) lacks the formyl electrophile and cannot cyclize without an external one-carbon source. The 5-ethoxycarbonyl derivative (CAS not assigned) furnishes uric acid rather than xanthine products [1]. Only the N-formyl-N-methyl congener simultaneously provides the N-7 methyl substituent and the masked C-8 carbon in the correct oxidation state for a single-step, POCl₃/DMF-mediated cyclization to 7-methylxanthines. Substituting any of the aforementioned analogs would either fail to generate the desired 7-methylxanthine core or require additional synthetic operations that erode yield and purity [1].

Head-to-Head Synthetic Efficiency Data: 6-Amino-1-benzyl-5-(N-formyl-N-methyl)uracil vs. Alternative Intermediates


Cyclization Step Count: One-Pot vs. Multi-Step Conversion to 7-Methylxanthine

The target compound undergoes direct POCl₃/DMF-mediated cyclization to 7-methylxanthine (14) without requiring a separate N-methylation or formylation step [1]. In contrast, the route via 6-amino-1-benzyl-5-(methylamino)uracil (3) necessitates an additional formylation step (HCO₂H/Ac₂O) prior to cyclization [1]. The 5-bromo precursor (2) requires sequential methylamination and formylation. This represents a reduction from 3 synthetic operations to 1 for the key cyclization precursor preparation.

Purine alkaloid synthesis heterocyclic chemistry process chemistry

Regiochemical Fidelity: Exclusive 7-Methyl vs. 1,7-Dimethyl Xanthine Product

When the N-1 benzyl protecting group is present, cyclization of 6-amino-1-benzyl-5-(N-formyl-N-methyl)uracil (8) yields exclusively 7-methylxanthine (14) after debenzylation [1]. The analogous 1-unsubstituted 6-amino-5-(N-formyl-N-methylamino)uracil (10) cyclizes to 1,7-dimethylxanthine (15) because the N-1 position is available for methylation under the reaction conditions [1]. This demonstrates that the N-1 benzyl group of the target compound acts as an essential regiochemical control element, preventing undesired N-1 alkylation.

regioselective cyclization xanthine alkaloid protecting group strategy

Debenzylation Orthogonality: Selective Hydrogenolysis on the Pyrimidine but not the Xanthine Stage

The N-1 benzyl group of 6-amino-1-benzyl-5-(N-formyl-N-methyl)uracil can be cleanly removed by Pd/C-catalyzed hydrogenation in ammoniacal solution at the uracil stage (compounds 4–7) [1]. However, once the imidazole ring is formed (xanthines 12, 13; uric acids 16, 17), the same hydrogenolytic conditions fail to remove the benzyl group [1]. This orthogonal stability profile is critical: the benzyl group must be retained through the cyclization step to ensure correct regiochemistry, then removed quantitatively beforehand.

protecting group orthogonality hydrogenolysis synthetic strategy

Recommended Application Scenarios for 6-Amino-1-benzyl-5-(N-formyl-N-methyl)uracil Based on Synthetic Evidence


Medicinal Chemistry: Construction of 7-Methylxanthine-Focused Compound Libraries

The compound's pre-installed N-formyl-N-methyl group and N-1 benzyl protection enable a two-step, one-pot sequence (cyclization with POCl₃/DMF followed by hydrogenolytic debenzylation) to furnish 7-methylxanthine as a single regioisomer [1]. This streamlined route is ideal for parallel synthesis of 7-methylxanthine analogs for screening against adenosine receptors, phosphodiesterases, and other purinergic targets. The elimination of a separate formylation step reduces cycle time and improves library purity.

Process Chemistry: Scalable Synthesis of 7-Methylxanthine Pharmaceutical Intermediates

For kilogram-scale preparation of 7-methylxanthine—the penultimate intermediate for active pharmaceutical ingredients such as pentoxifylline and proxyphylline—this compound offers a convergent strategy. The crystalline, bench-stable solid (white solid, storage at ambient temperature [1]) is amenable to large-scale handling, and the two subsequent transformations (POCl₃/DMF cyclization, hydrogenolysis) are well-established unit operations in chemical manufacturing [1].

Academic Research: Mechanistic Studies of Purine Cyclization and Protecting Group Orthogonality

The unique orthogonal behavior of the N-1 benzyl group—labile toward hydrogenolysis on the uracil scaffold but inert on the xanthine scaffold—provides a model system for investigating the electronic effects of fused imidazole rings on benzylic C–N bond hydrogenolysis [1]. This compound serves as a mechanistic probe for catalysis and protecting group methodology development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Amino-1-benzyl-5-(N-formyl-N-methyl)uracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.